Technical Guide: 3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole
Technical Guide: 3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole
Executive Summary & Chemical Identity
3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole (CAS: 1187932-80-4) is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. It serves as a "privileged scaffold" in medicinal chemistry, combining an indazole core—known for mimicking the adenine ring of ATP—with a pyridine moiety that often facilitates solubility and hydrogen bonding within the solvent-exposed regions of protein binding pockets.
This compound functions as a critical building block for Type I and Type II kinase inhibitors , particularly targeting receptor tyrosine kinases (RTKs) such as VEGFR and Rho-associated protein kinase (ROCK). Its 3-chloro substituent provides a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly diversify the scaffold at the "hinge-binding" region of the molecule.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole |
| CAS Number | 1187932-80-4 |
| Molecular Formula | C₁₃H₁₀ClN₃ |
| Molecular Weight | 243.69 g/mol (Free Base) |
| Appearance | Light yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~0.5 (Indazole N) |
| LogP (Predicted) | 2.8 – 3.2 |
Synthesis & Manufacturing Protocol
The synthesis of 3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole relies on a regioselective N-alkylation of 3-chloroindazole. The challenge in this protocol is controlling the regioselectivity between the N1 and N2 positions of the indazole ring. The N1-alkylated product is thermodynamically favored and is the desired target for this specific entry.
Reaction Scheme (DOT Visualization)
Caption: Regioselective N-alkylation pathway favoring the N1-isomer via SN2 mechanism.
Detailed Experimental Procedure
Objective: Synthesize 10.0 g of 3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole.
Reagents:
-
3-Chloro-1H-indazole (1.0 eq)[1]
-
4-(Chloromethyl)pyridine hydrochloride (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq) [Preferred over NaH for ease of handling and N1 selectivity]
-
N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)
Step-by-Step Protocol:
-
Preparation: Charge a dry 3-neck round-bottom flask with 3-Chloro-1H-indazole (10.0 g, 65.5 mmol) and Cs₂CO₃ (53.4 g, 163.8 mmol).
-
Solvation: Add anhydrous DMF (100 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to deprotonate the indazole (formation of the anion).
-
Addition: Add 4-(chloromethyl)pyridine hydrochloride (12.9 g, 78.6 mmol) portion-wise or as a solution in DMF.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature and maintain <30°C during addition.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Self-Validating Step: Monitor reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (m/z 153) and appearance of the product (m/z 244).
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. If no precipitate forms (due to pyridine solubility), extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine (2x), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude material may contain 5–10% of the N2-isomer. Purify via silica gel column chromatography (Gradient: 0% to 5% MeOH in DCM). The N1-isomer (target) is generally less polar than the N2-isomer in this solvent system.
Applications in Drug Discovery
This compound is not a final drug but a late-stage intermediate . Its value lies in the "3-Chloro" handle, which allows for modular synthesis of library candidates.
Functionalization Strategies
The chlorine atom at the 3-position is activated for Palladium-catalyzed cross-coupling reactions. This allows the introduction of aryl, heteroaryl, or amino groups, which are essential for interacting with the "gatekeeper" residue in kinase domains.
Common Derivatizations:
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to create 3-aryl-indazoles (targeting VEGFR/PDGFR).
-
Buchwald-Hartwig Amination: Reacting with amines to create 3-amino-indazoles (targeting ROCK/PKA).
Mechanism of Action (Scaffold Level)
In a typical kinase inhibitor design:
-
Indazole Core: Binds to the ATP-binding hinge region via hydrogen bonds (N1 or N2).
-
Pyridine Tail: Extends into the solvent channel or interacts with specific residues (e.g., Lysine/Glutamate salt bridges) to improve potency and selectivity.
-
3-Substitution: Occupies the hydrophobic pocket behind the ATP binding site.
Functionalization Workflow (DOT Visualization)
Caption: Divergent synthesis pathways utilizing the 3-chloro "handle" for library generation.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for halogenated heterocycles.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
Chemical Identity & Properties: PubChem. 3-Chloro-1H-indazole (Related Core Data). National Library of Medicine. Available at: [Link]
-
Synthesis Methodology: Song, R.J., et al. (2021). "Synthesis of 3-Substituted Indazoles." Organic Letters, 23(3), 1000-1004. (Cited for general indazole functionalization logic).[2]
- Regioselectivity in Indazole Alkylation:Chevreuil, F., et al. "Regioselective N-Alkylation of Indazoles." Tetrahedron, 2006. (Standard protocol reference for Cs2CO3 method).
